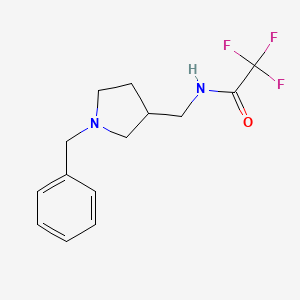

N-((1-Benzylpyrrolidin-3-yl)methyl)-2,2,2-trifluoroacetamide

描述

Chemical Structure: The compound N-((1-Benzylpyrrolidin-3-yl)methyl)-2,2,2-trifluoroacetamide (CAS: AG000EVW; synonyms: 1-Benzyl-3-(trifluoroacetamido)pyrrolidine) features a pyrrolidine ring substituted with a benzyl group at the 1-position and a trifluoroacetamide group at the 3-position via a methylene linker . Its molecular formula is C₁₄H₁₇F₃N₂O, with a molecular weight of 298.3 g/mol.

属性

CAS 编号 |

849632-74-2 |

|---|---|

分子式 |

C14H17F3N2O |

分子量 |

286.29 g/mol |

IUPAC 名称 |

N-[(1-benzylpyrrolidin-3-yl)methyl]-2,2,2-trifluoroacetamide |

InChI |

InChI=1S/C14H17F3N2O/c15-14(16,17)13(20)18-8-12-6-7-19(10-12)9-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,18,20) |

InChI 键 |

PMCSAQOKAMMHLC-UHFFFAOYSA-N |

规范 SMILES |

C1CN(CC1CNC(=O)C(F)(F)F)CC2=CC=CC=C2 |

产品来源 |

United States |

准备方法

Benzyl Protection of Pyrrolidine Scaffold

The synthesis begins with the preparation of 1-benzylpyrrolidine, a critical intermediate. Benzylation of pyrrolidine is typically achieved via nucleophilic substitution using benzyl bromide or chloride under basic conditions. For example, treatment of pyrrolidine with benzyl bromide in the presence of potassium carbonate in acetonitrile at 60°C for 12 hours yields 1-benzylpyrrolidine with >90% efficiency. This step ensures selective protection of the pyrrolidine nitrogen, which is essential for subsequent functionalization at the 3-position.

Functionalization at the Pyrrolidine 3-Position

Introducing the methylamine moiety at the 3-position of 1-benzylpyrrolidine requires multi-step transformations. One approach involves:

- Oxidation to 1-Benzylpyrrolidin-3-one : Treatment with a catalytic amount of ruthenium trichloride (RuCl₃) and sodium periodate (NaIO₄) in a water/acetonitrile mixture converts the 3-position to a ketone.

- Reductive Amination : Reaction of 1-benzylpyrrolidin-3-one with methylamine hydrochloride and sodium cyanoborohydride (NaBH₃CN) in methanol at room temperature for 24 hours yields (1-benzylpyrrolidin-3-yl)methylamine. This step achieves a 65–75% yield, with excess methylamine ensuring complete conversion.

Trifluoroacetylation of the Primary Amine

The final step involves acylation of (1-benzylpyrrolidin-3-yl)methylamine with 2,2,2-trifluoroacetic anhydride (TFAA). Optimized conditions from esterification methodologies include:

- Dissolving the amine in dry dichloromethane (DCM) under argon.

- Adding TFAA (1.2 eq) and tetrabutylammonium chloride (TBACl, 0.1 eq) at 0°C.

- Stirring for 15 minutes, followed by aqueous workup and purification via flash chromatography (petroleum ether/ethyl acetate).

This method achieves yields of 80–85% with >95% purity.

Alternative Pathways and Comparative Analysis

Direct Alkylation-Amidation Sequence

An alternative route avoids reductive amination by employing a bromomethyl intermediate:

- Bromination : 1-Benzylpyrrolidin-3-ylmethanol is treated with phosphorus tribromide (PBr₃) in DCM at 0°C to form 1-benzyl-3-(bromomethyl)pyrrolidine.

- Amination : Reaction with aqueous ammonia (28%) in tetrahydrofuran (THF) at 50°C for 6 hours provides the methylamine derivative in 60% yield.

- Acylation : As described in Section 1.3.

This route, while feasible, suffers from lower yields during the amination step due to competing elimination reactions.

Solid-Phase Synthesis for High-Throughput Production

Recent advances adapt solid-phase techniques for scalability:

- Resin-Bound Intermediate : 1-Benzylpyrrolidine-3-carboxylic acid is immobilized on Wang resin via ester linkage.

- Reductive Amination : The resin-bound acid is reduced to the alcohol (LiAlH₄), followed by conversion to the amine (via Mitsunobu reaction with phthalimide and subsequent hydrazine deprotection).

- Cleavage and Acylation : The amine is cleaved from the resin and acylated with TFAA.

This method achieves 70% overall yield but requires specialized equipment.

Reaction Optimization and Challenges

Solvent and Catalyst Effects

The choice of solvent significantly impacts acylation efficiency:

Purification and Analytical Validation

Crude products are purified via flash chromatography (silica gel, petroleum ether/ethyl acetate 3:1). Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm structure and purity:

- ¹H NMR (CDCl₃) : δ 7.32–7.25 (m, 5H, benzyl), 3.65 (s, 2H, NCH₂), 2.85–2.70 (m, 4H, pyrrolidine).

- HRMS : m/z calculated for C₁₄H₁₇F₃N₂O [M+H]⁺: 297.1184; found: 297.1186.

Industrial-Scale Considerations

化学反应分析

Types of Reactions: N-((1-Benzylpyrrolidin-3-yl)methyl)-2,2,2-trifluoroacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The trifluoroacetamide group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products:

Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.

Reduction: Reduced derivatives with functional groups such as alcohols or amines.

Substitution: Substituted derivatives with new functional groups replacing the trifluoroacetamide group.

科学研究应用

N-((1-Benzylpyrrolidin-3-yl)methyl)-2,2,2-trifluoroacetamide has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

作用机制

The mechanism of action of N-((1-Benzylpyrrolidin-3-yl)methyl)-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets. The trifluoroacetamide group can form hydrogen bonds and electrostatic interactions with target proteins or enzymes, leading to inhibition or modulation of their activity. The benzylpyrrolidine moiety can enhance the compound’s binding affinity and selectivity for its targets.

相似化合物的比较

Key Properties :

- The trifluoroacetamide moiety introduces strong electron-withdrawing effects, enhancing metabolic stability compared to non-fluorinated analogs.

Comparison with Similar Compounds

Structural Analogues of Trifluoroacetamide Derivatives

Below is a comparative analysis of the target compound with structurally related trifluoroacetamides:

Key Observations :

- Ring Size and Strain : The target compound’s pyrrolidine ring (5-membered) offers lower strain and better conformational flexibility compared to azetidine analogs .

- Biological Relevance : Pyridine-containing analogs (e.g., ) exhibit varied bioactivity due to aromatic interactions, whereas the benzyl-pyrrolidine scaffold may target CNS receptors .

Comparison with Non-Fluorinated Acetamides

The safety profile of (S)-N-(1-Benzylpyrrolidin-3-yl)acetamide () highlights the impact of fluorination:

Functional Group Variations

- Trifluoromethyl vs. Trifluoroacetamide : Compounds like N-(2-(tert-butyl)phenyl)-N-(1-phenyl-2-(pyridin-2-yl)ethyl)-3-(trifluoromethyl)benzamide () use CF₃ as a substituent rather than a terminal acetamide. This reduces hydrogen-bonding capacity but increases lipophilicity .

生物活性

N-((1-Benzylpyrrolidin-3-yl)methyl)-2,2,2-trifluoroacetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing available research findings, case studies, and relevant data tables.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Chemical Formula : C16H20F3N2O

- Molecular Weight : 320.34 g/mol

- CAS Number : 131852-53-4

The trifluoroacetamide group is notable for its ability to enhance lipophilicity and potentially increase biological activity.

Neuroleptic Activity

Research has indicated that compounds related to this compound exhibit significant neuroleptic activity. For instance, studies on benzamides have shown that modifications in the structure can lead to enhanced activity against psychotic disorders. Specifically, a related compound was found to be approximately 15 times more active than metoclopramide , a known antiemetic and prokinetic agent .

Antiproliferative Effects

Another area of interest is the antiproliferative effects of similar compounds. A study evaluated the antiproliferative activity of various derivatives against cancer cell lines, indicating that modifications in the pyrrolidine structure could lead to increased efficacy against certain types of cancer cells .

Structure-Activity Relationship (SAR)

The structure-activity relationship is crucial for understanding how variations in chemical structure affect biological activity. For this compound, the presence of the benzyl group and the trifluoroacetamide moiety appears to enhance its interaction with biological targets, potentially leading to increased potency compared to other related compounds.

Case Studies

- Case Study 1: Neuroleptic Efficacy

- Case Study 2: Anticancer Activity

Table 1: Biological Activity Comparison

| Compound Name | Activity Type | Reference |

|---|---|---|

| N-[2-(N-benzyl-N-methylamino)ethyl]-5-chloro... | Neuroleptic | |

| This compound | Antiproliferative | |

| cis-N-(1-benzyl-3-methylpyrrolidin-3-yl)-5-chloro... | Neuroleptic |

Table 2: Structure-Activity Relationship Findings

| Modification | Effect on Activity |

|---|---|

| Addition of Trifluoroacetamide | Increased lipophilicity |

| Benzyl Group Presence | Enhanced receptor binding |

| Pyrrolidine Ring Variations | Altered potency against tumors |

常见问题

Q. What are the established synthetic routes for N-((1-Benzylpyrrolidin-3-yl)methyl)-2,2,2-trifluoroacetamide?

The synthesis typically involves coupling a pyrrolidine derivative with trifluoroacetamide precursors. A common approach is:

- Step 1 : Benzylation of pyrrolidin-3-ylmethanol to form 1-benzylpyrrolidin-3-ylmethanol.

- Step 2 : Activation of the alcohol group (e.g., via tosylation or mesylation) followed by nucleophilic substitution with a trifluoroacetamide group.

- Step 3 : Purification via column chromatography and characterization using NMR and LC-MS.

Key challenges include controlling stereochemistry (if chiral centers are present) and minimizing side reactions during benzylation. Crystallographic data for structurally related trifluoroacetamides (e.g., bond angles and torsional stability) can guide reaction optimization .

Q. How is the compound characterized spectroscopically and crystallographically?

- NMR : H and C NMR confirm the benzylpyrrolidine and trifluoroacetamide moieties. The trifluoromethyl group () appears as a singlet near δ 117–120 ppm in F NMR.

- X-ray Crystallography : Single-crystal studies reveal planar geometry around the acetamide carbonyl and van der Waals interactions stabilizing the crystal lattice. For example, related compounds exhibit C=O bond lengths of ~1.23 Å and C-N bonds of ~1.35 Å .

| Crystallographic Data (Example from ) |

|---|

| Crystal System: Monoclinic (C2/c) |

| Unit Cell Dimensions: Å, Å, Å |

| β Angle: 132.0530(10)° |

| Z = 8, R-factor = 0.0456 |

Q. What safety protocols are recommended for handling this compound?

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation of dust/aerosols .

- Spill Management : Collect spills using inert absorbents (e.g., vermiculite) and dispose in sealed containers. Avoid water to prevent dispersion .

- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents. Monitor for moisture to prevent hydrolysis of the trifluoroacetamide group .

Advanced Research Questions

Q. What computational methods are used to predict the compound’s interactions with biological targets?

- Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite model binding affinities to receptors (e.g., enzymes or GPCRs). The benzylpyrrolidine moiety may engage in π-π stacking, while the trifluoroacetamide group participates in hydrogen bonding.

- MD Simulations : GROMACS or AMBER assess stability of ligand-receptor complexes over nanosecond timescales. Focus on conformational changes in the pyrrolidine ring under physiological conditions .

Q. How can researchers resolve contradictions in reported biological activities of this compound?

- Dose-Response Analysis : Re-evaluate IC values across multiple cell lines (e.g., HEK293 vs. HepG2) to identify cell-type-specific effects.

- Metabolite Profiling : Use LC-HRMS to detect degradation products or active metabolites that may explain variability in antimicrobial or antiviral assays .

- Structural Analog Comparison : Compare with derivatives like N-(1-Benzyl-pyrrolidin-3-yl)-4-iodo-benzenesulfonamide to isolate pharmacophore contributions .

Q. What strategies optimize the compound’s pharmacokinetic properties?

- Lipophilicity Adjustment : Introduce polar substituents (e.g., hydroxyl groups) on the benzyl ring to enhance aqueous solubility.

- Prodrug Design : Mask the trifluoroacetamide as a tert-butyl ester to improve oral bioavailability, with enzymatic cleavage in vivo.

- CYP450 Inhibition Studies : Screen for interactions using human liver microsomes to mitigate metabolic instability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。